![molecular formula C13H13N3O4 B5675061 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-ethoxybenzamide](/img/structure/B5675061.png)
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” is a compound with the molecular formula C18H11N5O5 . Another related compound is “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” with the molecular formula C4H3N4O2 .
Molecular Structure Analysis
The molecular structure analysis of the related compounds shows that “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” has an average mass of 377.310 Da , and “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” has an average mass of 139.092 Da .
Physical And Chemical Properties Analysis
The related compound “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methyl-4-nitrobenzamide” has a density of 1.5±0.1 g/cm3, a molar refractivity of 69.5±0.4 cm3, and a polar surface area of 133 Å2 .
Scientific Research Applications
Treatment of Anemia Associated with Chronic Disorders
This compound is being investigated for its potential to treat anemia due to chronic disorders. It is expected to work by stimulating the production of red blood cells and increasing hemoglobin concentration through the inhibition of certain enzymes .
Development of Pediatric Medications
There is a proposed pediatric investigation plan for the compound, focusing on children affected by anemia due to chronic kidney disease. The plan includes developing a specific pharmaceutical form suitable for children, such as an oral solution or suspension .
Future Directions
The Paediatric Committee of the European Medicines Agency agreed on a Paediatric Investigation Plan for N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine for the treatment of anaemia due to chronic disorders . The plan includes the development of a specific pharmaceutical form to be used in children .
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)11(17)15-10-7-14-13(19)16-12(10)18/h3-7H,2H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVIHVRQLGWAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-hydroxy-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.